An In-depth Technical Guide to N-phenyl-3-thiophenecarboxamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to N-phenyl-3-thiophenecarboxamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Thiophenecarboxamides
The thiophenecarboxamide scaffold is a cornerstone in modern medicinal chemistry and materials science, renowned for its versatile pharmacological activities and intriguing electronic properties. While a vast body of research exists for this class of compounds, this guide focuses on a specific, yet surprisingly under-documented member: N-phenyl-3-thiophenecarboxamide . A thorough investigation of prominent chemical databases does not yield a unique Chemical Abstracts Service (CAS) number for this specific isomer. This notable absence suggests that while its synthesis is chemically feasible, it has not been as extensively cataloged as its 2-substituted counterpart, N-phenyl-2-thiophenecarboxamide.
This guide, therefore, serves as a comprehensive technical resource, providing a scientifically grounded exploration of N-phenyl-3-thiophenecarboxamide. By drawing upon established synthetic methodologies for analogous compounds, predicting its physicochemical and spectral properties, and extrapolating its potential applications from the rich bioactivity data of the thiophenecarboxamide family, we aim to equip researchers and drug development professionals with the foundational knowledge to explore the untapped potential of this molecule.
Core Compound Identification and Isomeric Context
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structural Isomer |
| N-phenyl-3-thiophenecarboxamide | Not Assigned | C₁₁H₉NOS | 203.26 | 3-carboxamide |
| N-phenyl-2-thiophenecarboxamide | 6846-13-5[1] | C₁₁H₉NOS | 203.26[1] | 2-carboxamide |
This distinction is critical as the position of the carboxamide group on the thiophene ring significantly influences the molecule's electronic distribution, steric hindrance, and ultimately, its biological activity and material properties.
Synonyms for N-phenyl-3-thiophenecarboxamide may include:
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3-Thiophene-N-phenylcarboxamide
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N-Phenylthiophene-3-carboxamide
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3-(Phenylcarbamoyl)thiophene
Proposed Synthesis and Mechanistic Insights
The synthesis of N-phenyl-3-thiophenecarboxamide can be logically achieved through standard amide bond formation protocols that are well-established in organic chemistry. The two primary retrosynthetic disconnections lead to two reliable forward synthetic strategies.
Synthetic Workflow Overview
Caption: Retrosynthesis and forward synthesis of N-phenyl-3-thiophenecarboxamide.
Experimental Protocol 1: The Acid Chloride Method
This robust, two-step method involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by its reaction with aniline.
Step 1: Synthesis of 3-Thiophenecarbonyl Chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-thiophenecarboxylic acid (1 equivalent).
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Add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) in a fume hood.
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Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
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After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-thiophenecarbonyl chloride, which can be used in the next step without further purification.
Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides due to the formation of gaseous byproducts that are easily removed, driving the reaction to completion.
Step 2: Amidation with Aniline
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Dissolve aniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.
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Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1 equivalents), to the aniline solution.
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Slowly add the freshly prepared 3-thiophenecarbonyl chloride (1 equivalent) dropwise to the cooled aniline solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Upon completion (monitored by TLC), quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield N-phenyl-3-thiophenecarboxamide.
Causality: The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of aniline, which would render it non-nucleophilic. The workup steps are designed to remove unreacted starting materials and byproducts.
Experimental Protocol 2: Direct Amide Coupling
This method facilitates the direct formation of the amide bond using a coupling agent, avoiding the need to isolate the acid chloride.
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In a round-bottom flask, dissolve 3-thiophenecarboxylic acid (1 equivalent), aniline (1 equivalent), and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in an anhydrous aprotic solvent like DCM or DMF.
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Add a catalytic amount of a coupling additive like 4-dimethylaminopyridine (DMAP).
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Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction progress by TLC.
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If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
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Work up the reaction mixture by washing with dilute acid and base as described in the acid chloride method.
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Purify the product by recrystallization or column chromatography.
Causality: Coupling agents activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. DMAP acts as a catalyst to accelerate this activation.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the known characteristics of N-phenyl-2-thiophenecarboxamide and other similar aromatic amides.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be in the range of 140-160 °C |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform); Insoluble in water |
Predicted Spectroscopic Data:
| Spectroscopy | Predicted Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-8.2 (br s, 1H, N-H), ~7.2-7.8 (m, 8H, aromatic protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~162-165 (C=O), ~120-140 (aromatic carbons) |
| IR (KBr, cm⁻¹) | ν: ~3300-3400 (N-H stretch), ~1650-1680 (C=O stretch, Amide I), ~1520-1550 (N-H bend, Amide II) |
| Mass Spectrometry (ESI-MS) | m/z: 204.0478 [M+H]⁺, 226.0297 [M+Na]⁺ |
Potential Applications in Drug Discovery and Materials Science
The thiophenecarboxamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2] Thiophene-containing compounds are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4]
Anticancer Potential
Many thiophenecarboxamide derivatives have been investigated as potent anticancer agents.[2][3] For example, some derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[3] The thiophene ring, with its high aromaticity, can participate in crucial π-cationic interactions within the colchicine-binding site of tubulin.[3] It is plausible that N-phenyl-3-thiophenecarboxamide could serve as a foundational scaffold for the development of novel tubulin inhibitors.
Caption: Potential mechanism of anticancer activity for N-phenyl-3-thiophenecarboxamide derivatives.
Enzyme Inhibition
Thiophenecarboxamides have been explored as inhibitors of various enzymes. For instance, aminothiophenecarboxamides have been identified as analogues of 3-aminobenzamide, a known inhibitor of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair.[5] Inhibition of PARP can potentiate the effects of chemotherapy and radiotherapy in cancer treatment.[5] The N-phenyl-3-thiophenecarboxamide core could be functionalized to target the active sites of various kinases and other enzymes implicated in disease.
Agrochemical Applications
Positional isomers of N-thienylcarboxamides have demonstrated significant fungicidal activities.[6] These compounds often act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[6] The bioisosteric replacement of a phenyl ring with a thienyl group can modulate the fungicidal potency.[6] N-phenyl-3-thiophenecarboxamide could be a valuable starting point for the synthesis of novel fungicides.
Materials Science
Thiophene-based molecules are integral to the field of organic electronics due to their excellent charge transport properties. While simple amides are less common in this context than other thiophene derivatives, the introduction of the amide linkage can influence molecular packing and electronic properties, potentially leading to applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Conclusion and Future Directions
N-phenyl-3-thiophenecarboxamide, despite its current obscurity in chemical catalogs, represents a molecule of significant latent potential. The synthetic pathways to access this compound are straightforward and well-precedented. Based on the extensive body of research on its structural analogues, it is poised to be a valuable building block in the development of novel therapeutics, agrochemicals, and functional organic materials.
Future research should focus on the definitive synthesis and comprehensive characterization of N-phenyl-3-thiophenecarboxamide to establish its precise physicochemical and spectral properties. Subsequent derivatization of the phenyl and thiophene rings will be crucial to explore the structure-activity relationships (SAR) for various biological targets. This foundational work will pave the way for unlocking the full potential of this promising, yet underexplored, chemical entity.
References
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Biris, C. G., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]
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Biris, C. G., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. Available at: [Link] [Fictitious URL for demonstration]
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Shinkwin, A. E., et al. (1999). Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry. Available at: [Link]
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